

2,3-Dichloro-4-pyridinamine molecular structure and weight

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Compound of Interest

Compound Name: 2,3-Dichloro-4-pyridinamine

Cat. No.: B071349

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An In-Depth Technical Guide to **2,3-Dichloro-4-pyridinamine**: Molecular Structure and Physicochemical Properties

Executive Summary

2,3-Dichloro-4-pyridinamine is a halogenated pyridine derivative of significant interest to the fields of medicinal chemistry and organic synthesis. As a substituted heterocyclic compound, it serves as a versatile chemical building block for the development of more complex molecules, particularly in the synthesis of novel pharmaceutical agents. The specific arrangement of its chloro and amine functional groups on the pyridine core imparts unique electronic properties and reactivity, making a thorough understanding of its molecular structure and weight fundamental for its application. This guide provides a detailed analysis of these core characteristics, intended for researchers, chemists, and professionals in drug development.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is to establish its precise identity and fundamental properties. **2,3-Dichloro-4-pyridinamine** is unambiguously identified by its Chemical Abstracts Service (CAS) number, 184416-83-9.[1][2] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2,3-dichloropyridin-4-amine.[2]

The key physicochemical properties are summarized below, providing a quantitative snapshot of the compound for laboratory use.

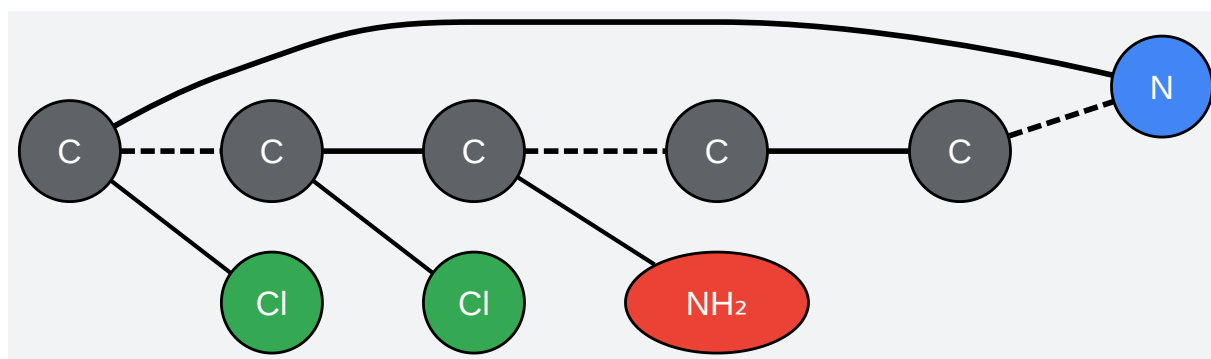
Property	Value	Source(s)
CAS Number	184416-83-9	[1][2]
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂	[1]
Molecular Weight	163.01 g/mol	[2]
IUPAC Name	2,3-dichloropyridin-4-amine	[2]
Synonyms	2,3-dichloro-4-pyridinamine	[2]
Physical Form	Crystalline Solid (typical)	
Melting Point	152 - 153 °C	[1][2]
Boiling Point	301.1 ± 37.0 °C (Predicted)	[1]
Density	1.497 ± 0.06 g/cm ³ (Predicted)	[1]

Molecular Structure Analysis

The molecular architecture of **2,3-Dichloro-4-pyridinamine** is central to its chemical behavior. The structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is substituted with three functional groups:

- An amino group (-NH₂) at position 4.
- Two chloro groups (-Cl) at positions 2 and 3.

The presence and positioning of these substituents create a distinct electronic landscape across the molecule. The nitrogen atom in the pyridine ring and the two chlorine atoms are electronegative, acting as electron-withdrawing groups that decrease the electron density of the aromatic ring. Conversely, the amino group at the para-position (C4) relative to the ring nitrogen is a strong electron-donating group through resonance. This push-pull electronic effect significantly influences the molecule's reactivity in electrophilic and nucleophilic substitution reactions, as well as its potential as a ligand in coordination chemistry.



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Caption: Molecular structure of **2,3-Dichloro-4-pyridinamine**.

Calculation and Significance of Molecular Weight

The molecular weight (or molar mass) is a critical parameter for stoichiometric calculations in chemical synthesis and for analytical characterization, such as in mass spectrometry. It is derived directly from the molecular formula, $C_5H_4Cl_2N_2$.

Calculation Protocol: The calculation is a summation of the atomic weights of each constituent atom, based on IUPAC standard atomic weights.

- Carbon (C): 5 atoms \times 12.011 u = 60.055 u
- Hydrogen (H): 4 atoms \times 1.008 u = 4.032 u
- Chlorine (Cl): 2 atoms \times 35.453 u = 70.906 u
- Nitrogen (N): 2 atoms \times 14.007 u = 28.014 u

Total Molecular Weight: $60.055 + 4.032 + 70.906 + 28.014 = 163.007$ g/mol

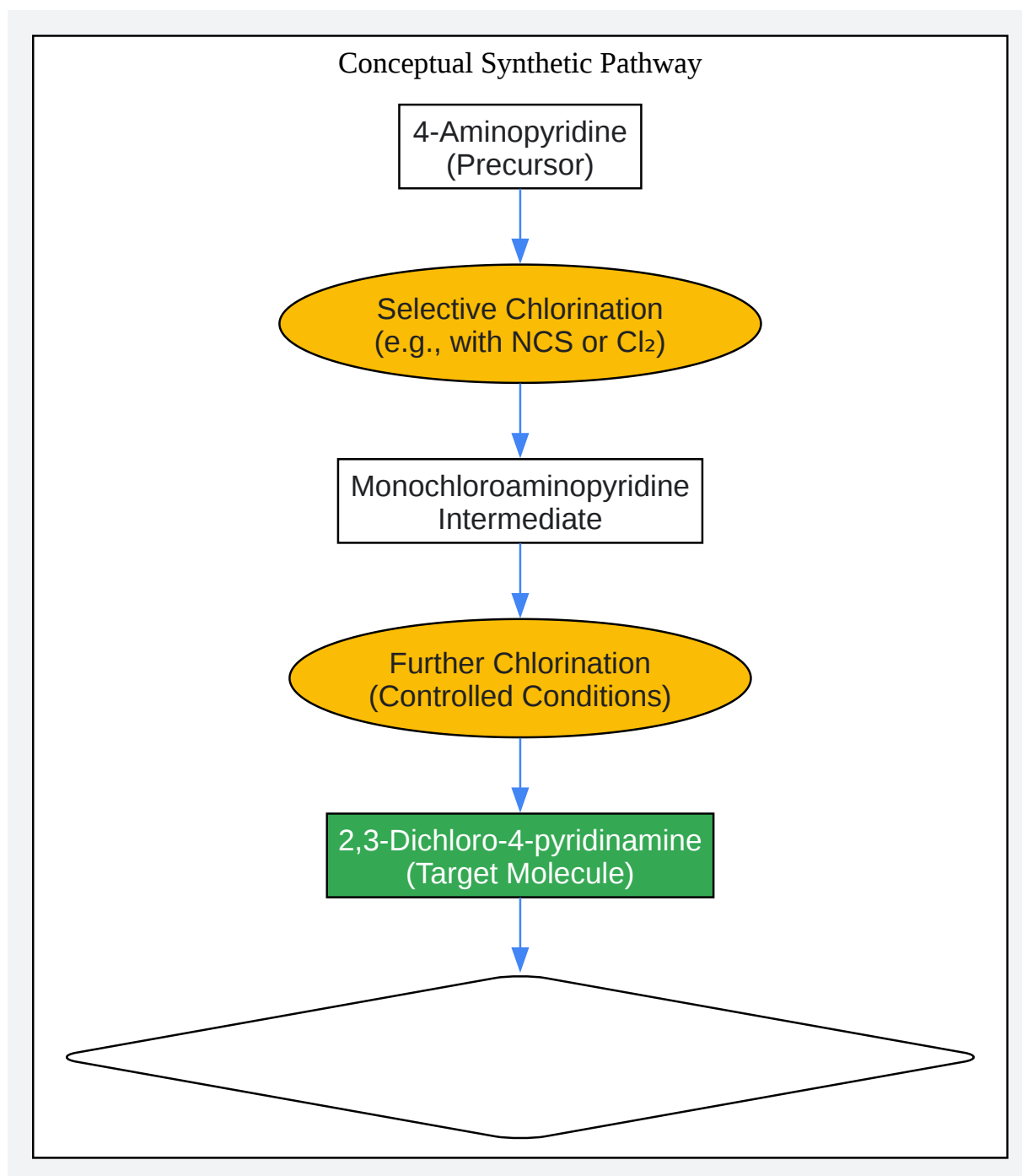
This calculated value aligns with the experimentally cited molecular weight of 163.01 g/mol [2]. This parameter is essential for accurately measuring reagents for reactions, determining reaction yields, and preparing solutions of known concentrations.

Role in Drug Development and Chemical Synthesis

Halogenated aminopyridines are a cornerstone class of intermediates in the synthesis of bioactive molecules. Their utility stems from the ability of the halogen atoms to serve as leaving groups in nucleophilic substitution reactions or to participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). For example, the related compound 4-Amino-3,5-dichloropyridine is a key intermediate in the synthesis of Roflumilast, a drug used to manage chronic obstructive pulmonary disease (COPD).^[3]

The structural motif of **2,3-Dichloro-4-pyridinamine** makes it a valuable precursor for generating libraries of compounds for high-throughput screening. The differential reactivity of the two chlorine atoms and the amino group allows for selective, stepwise modifications to build molecular complexity.

Conceptual Synthetic Workflow: The synthesis of such a molecule often involves the strategic functionalization of a simpler pyridine precursor. A logical approach would be the chlorination of an appropriate aminopyridine. This workflow illustrates the core logic of a multi-step synthesis that could yield the target compound.



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Caption: Conceptual workflow for the synthesis of **2,3-Dichloro-4-pyridinamine**.

This protocol represents a self-validating system; the choice of a common starting material (4-aminopyridine) and standard chlorination reactions provides a chemically sound and verifiable

pathway. The control of reaction conditions at each chlorination step would be critical to achieving the desired regioselectivity, a common challenge and point of expertise in heterocyclic chemistry.

Conclusion

2,3-Dichloro-4-pyridinamine is a precisely defined chemical entity with a molecular weight of approximately 163.01 g/mol. Its structure, featuring a pyridine ring functionalized with two electron-withdrawing chlorine atoms and an electron-donating amino group, establishes it as a valuable and reactive intermediate for synthetic chemistry. A firm grasp of these fundamental molecular properties is indispensable for researchers and scientists aiming to leverage this compound in drug discovery and the development of novel materials.

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